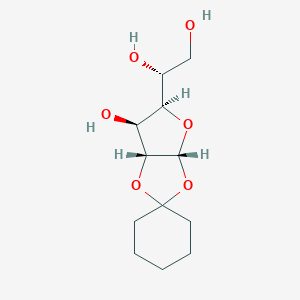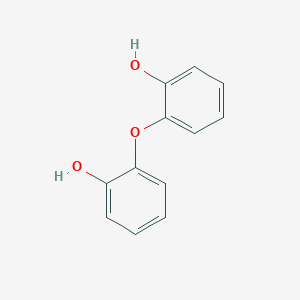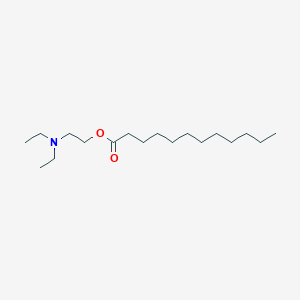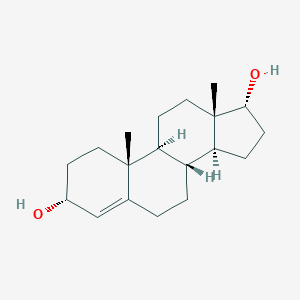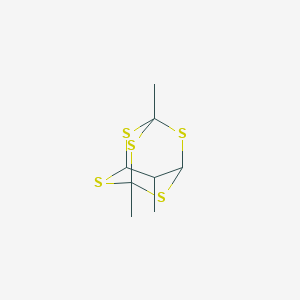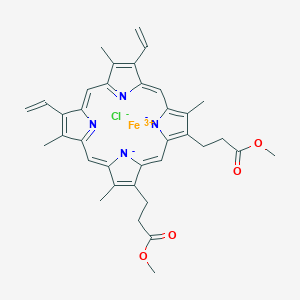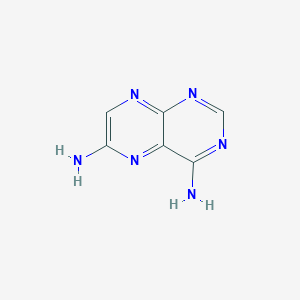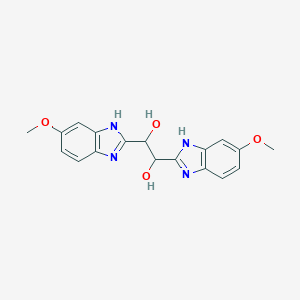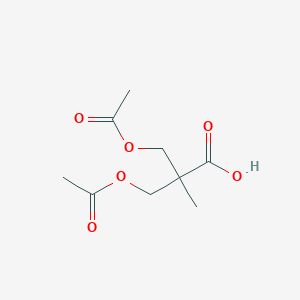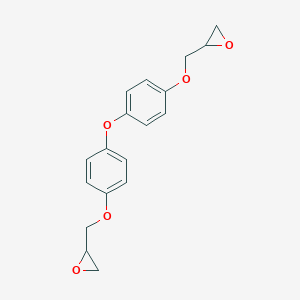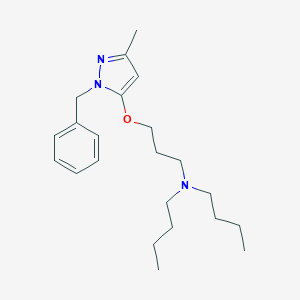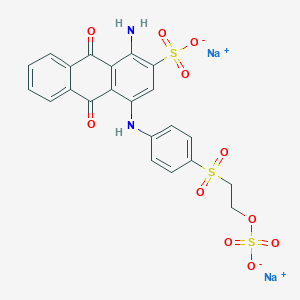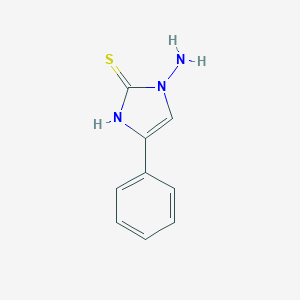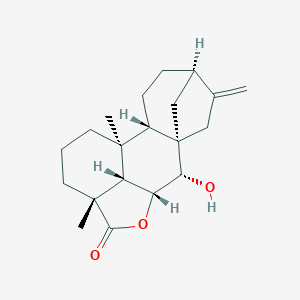
7alpha-Hydroxykaurenolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7alpha-Hydroxykaurenolide is a natural product that belongs to the diterpenoid family of compounds. It is derived from the plant Isodon rubescens and has been found to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 7alpha-Hydroxykaurenolide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell growth and inflammation. Studies have shown that 7alpha-Hydroxykaurenolide can inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. It has also been found to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in inflammation and cancer.
Effets Biochimiques Et Physiologiques
7alpha-Hydroxykaurenolide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, and to inhibit the growth of cancer cells. Additionally, it has been found to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7alpha-Hydroxykaurenolide in lab experiments include its wide range of biological activities and its ability to inhibit key enzymes and signaling pathways involved in inflammation and cancer. However, its limitations include the difficulty in obtaining the natural product from Isodon rubescens and the need for chemical modifications to produce derivatives with improved biological activities.
Orientations Futures
For research on 7alpha-Hydroxykaurenolide include the development of new synthetic methods for producing derivatives with improved biological activities. Additionally, further studies are needed to fully understand the mechanism of action of 7alpha-Hydroxykaurenolide and its potential therapeutic applications. Studies on the pharmacokinetics and toxicity of 7alpha-Hydroxykaurenolide are also needed to assess its suitability for use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 7alpha-Hydroxykaurenolide can be accomplished through a multi-step process involving the isolation of the natural product from Isodon rubescens, followed by chemical modifications. The natural product can be extracted from the plant using solvents such as ethanol or methanol. The extracted material is then subjected to chromatography to isolate 7alpha-Hydroxykaurenolide. The purified compound can be further modified using chemical reactions to produce derivatives with improved biological activities.
Applications De Recherche Scientifique
7alpha-Hydroxykaurenolide has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. Additionally, it has been found to be effective against several viruses, including hepatitis B virus, herpes simplex virus, and human immunodeficiency virus.
Propriétés
Numéro CAS |
15959-13-4 |
|---|---|
Nom du produit |
7alpha-Hydroxykaurenolide |
Formule moléculaire |
C20H28O3 |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
(1S,2S,5R,8R,9S,10R,13R,17S)-9-hydroxy-1,13-dimethyl-6-methylidene-11-oxapentacyclo[8.6.1.15,8.02,8.013,17]octadecan-12-one |
InChI |
InChI=1S/C20H28O3/c1-11-9-20-10-12(11)5-6-13(20)18(2)7-4-8-19(3)15(18)14(16(20)21)23-17(19)22/h12-16,21H,1,4-10H2,2-3H3/t12-,13+,14-,15+,16-,18+,19-,20+/m1/s1 |
Clé InChI |
AHKUFTRUMQKIPH-JDYPGNFISA-N |
SMILES isomérique |
C[C@@]12CCC[C@@]3([C@H]1[C@H]([C@H]([C@]45[C@H]2CC[C@H](C4)C(=C)C5)O)OC3=O)C |
SMILES |
CC12CCCC3(C1C(C(C45C2CCC(C4)C(=C)C5)O)OC3=O)C |
SMILES canonique |
CC12CCCC3(C1C(C(C45C2CCC(C4)C(=C)C5)O)OC3=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



